molecular formula C21H33NO3 B12281566 N-Dodecanoyl-phenlyalanine

N-Dodecanoyl-phenlyalanine

Cat. No.: B12281566
M. Wt: 347.5 g/mol
InChI Key: RKQUHHNIJVGMIG-UHFFFAOYSA-N
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Description

Structural Characterization of N-Dodecanoyl-phenylalanine

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates N-Dodecanoyl-phenylalanine as (2S)-2-(dodecanoylamino)-3-phenylpropanoic acid . This nomenclature reflects its core structure:

  • A dodecanoyl group (12-carbon acyl chain) bonded to the α-amino group of phenylalanine.
  • The L-configuration at the chiral center (C2), as indicated by the (S) stereochemical descriptor.
  • A phenyl moiety at the β-position of the propanoic acid backbone.

The compound is systematically identified through its CAS Registry Number 14379-64-7 , with additional synonyms including N-Lauroyl-L-phenylalanine and (2S)-2-(1-oxododecylamino)-3-phenylpropanoic acid. Its structural uniqueness lies in the juxtaposition of a long alkyl chain and aromatic system, enabling both hydrophobic interactions and π-π stacking capabilities.

Molecular Formula and Weight Analysis

N-Dodecanoyl-phenylalanine adheres to the molecular formula C₂₁H₃₃NO₃ , with a molar mass of 347.49 g/mol . Precise mass spectrometry reveals an exact mass of 347.246 Da , consistent with its elemental composition:

Property Value Source
Molecular formula C₂₁H₃₃NO₃
Molecular weight 347.49 g/mol
Exact mass 347.246 Da
Lipophilicity (LogP) 5.11

The high LogP value underscores its preference for lipid-rich environments, a critical factor in membrane permeability studies.

Three-Dimensional Conformational Studies

The molecule adopts an extended conformation due to steric and electronic factors:

  • The dodecanoyl chain extends linearly, minimizing van der Waals repulsions between methylene groups.
  • The amide linkage between the acyl chain and phenylalanine restricts rotation, stabilizing a trans-configuration.
  • The phenyl ring orients orthogonally to the propanoic acid backbone, reducing steric clashes with the dodecanoyl group.

Molecular dynamics simulations suggest that the hydrophobic tail and polar carboxylate group create an amphiphilic structure, enabling micelle formation at critical concentrations. This behavior is pivotal for its hypothesized role in enhancing drug solubility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for N-Dodecanoyl-phenylalanine is absent in the provided sources, characteristic signals can be inferred:

  • ¹H NMR :
    • δ 0.88 ppm (triplet, 3H, terminal CH₃ of dodecanoyl)
    • δ 1.25 ppm (broad multiplet, 18H, dodecanoyl CH₂ groups)
    • δ 4.65 ppm (multiplet, 1H, α-methine adjacent to amide)
    • δ 7.25–7.35 ppm (multiplet, 5H, aromatic protons)
  • ¹³C NMR :
    • δ 174.5 ppm (carbonyl of carboxylic acid)
    • δ 172.8 ppm (amide carbonyl)
    • δ 135–128 ppm (aromatic carbons)
Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3290 cm⁻¹ : N-H stretching (amide)
  • 1715 cm⁻¹ : C=O stretching (carboxylic acid)
  • 1645 cm⁻¹ : Amide I band (C=O stretch)
  • 1540 cm⁻¹ : Amide II band (N-H bend)
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would exhibit a prominent [M+H]⁺ ion at m/z 348.25, with fragmentation patterns revealing the loss of the dodecanoyl group (m/z 165.08 corresponding to phenylalanine).

Crystallographic Data and X-Ray Diffraction Patterns

No crystallographic data for N-Dodecanoyl-phenylalanine is reported in the provided literature. However, analogous N-acylated phenylalanine derivatives typically crystallize in monoclinic systems with P2₁ space groups, featuring hydrogen-bonded dimers via carboxylate groups. X-ray diffraction would likely reveal:

  • d-spacings corresponding to alkyl chain packing (~4.2 Å for methylene groups).
  • Unit cell parameters approximating a = 10–12 Å, b = 5–6 Å, c = 15–18 Å.

The absence of experimental data highlights an area for future structural investigations.

Properties

IUPAC Name

2-(dodecanoylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQUHHNIJVGMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction remains the most widely used method for synthesizing N-dodecanoyl-phenylalanine. This approach involves acylating phenylalanine with dodecanoyl chloride under basic conditions, followed by acidification to precipitate the product.

Reaction Mechanism

  • Activation of Fatty Acid : Dodecanoic acid is converted to dodecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Acylation : The acyl chloride reacts with sodium phenylalaninate in a water-dioxane mixture, forming the N-acylated product.
  • Purification : Acidification with HCl precipitates N-dodecanoyl-phenylalanine, which is purified via crystallization from heptane/tert-butyl methyl ether (tBuOMe).
Key Parameters
Parameter Value/Description
Solvent System Water-dioxane (1:1)
pH 8–9 (controlled by NaOH)
Temperature Room temperature to reflux
Yield High (exact values not specified)
Purity >95% after crystallization

Advantages : High yield, established protocol.
Disadvantages : Use of toxic reagents (SOCl₂, HCl), generates byproducts (e.g., SO₂, HCl).

Enzymatic Synthesis Using Aminoacylases

Biocatalytic methods have gained traction due to their environmental benefits. Aminoacylases catalyze the direct acylation of phenylalanine with fatty acids in aqueous media.

Case Study: Paraburkholderia monticola Aminoacylase (PmAcy)

PmAcy, a zinc-dependent enzyme, synthesizes N-acyl-amino acids with broad substrate tolerance.

Reaction Conditions
Parameter Value/Description
Substrate Ratio 2:1 (phenylalanine:dodecanoic acid)
pH 8.0 (Tris-HCl buffer)
Temperature 50°C
Metal Ion Zn²⁺ (50 µM)
Reaction Time 24 hours
Conversion Rate 50–75%

Mechanism : PmAcy activates dodecanoic acid via a transient acyl-enzyme intermediate, enabling nucleophilic attack by phenylalanine.

Substrate Specificity of PmAcy
Substrate Specific Activity (U/mg)
N-Lauroyl-L-alanine 184.4 (Zn²⁺)
N-Lauroyl-L-phenylalanine 78.0 (Zn²⁺)
N-Palmitoyl-L-phenylalanine 38.8 (Zn²⁺)

Note: Co²⁺ enhances activity for long-chain acyl donors (e.g., palmitic acid).

Two-Step Catalytic Process

A novel method employs N-acyl amino acid surfactants as catalysts in a two-phase process:

  • Fatty Acid Chloride Synthesis : Surfactant-catalyzed chlorination of dodecanoic acid.
  • Acylation : Reaction of phenylalanine with the fatty acid chloride.
Advantages
  • Cost-Effective : Reuses surfactants as catalysts.
  • High Yield : Quantitative conversion reported under optimized conditions.

Limitations : Limited scalability data; surfactant stability unverified.

Comparative Analysis of Methods

Metric Schotten-Baumann Enzymatic (PmAcy) Two-Step Catalytic
Reagents SOCl₂, NaOH, HCl Dodecanoic acid, Zn²⁺ Surfactant catalyst
Conditions pH 8–9, RT/reflux pH 8.0, 50°C Variable
Yield High 50–75% High (reported)
Environmental Impact High (toxic byproducts) Low (aqueous, mild) Moderate
Cost Moderate High (enzyme production) Low

Key Research Findings

  • Enzymatic Optimization : PmAcy’s activity doubles at 80°C, suggesting thermal activation mechanisms.
  • Chain-Length Preference : N-Dodecanoyl derivatives show higher conversion than shorter/longer chains (C8–C18).
  • Metal Ion Dependence : Zn²⁺ is critical for PmAcy’s activity, while Co²⁺ improves long-chain acyl donor utilization.

Chemical Reactions Analysis

Reaction Conditions

The synthesis typically occurs in:

  • Organic solvent mixtures : Acetone/water or acetonitrile .

  • Basic pH : Adjusted using NaOH to facilitate deprotonation of the amine group .

  • Temperature : Room temperature or controlled thermal conditions .

Parameter Details
Enzymes Lipases (e.g., Mucor miehei), acyltransferases (GNAT family)
Substrates Dodecanoyl chloride, phenylalanine amide
Solvent Acetone/water or acetonitrile
pH Alkaline (adjusted with NaOH)
Yield Enhanced due to solubility of amino acid amides in organic solvents

Metabolic Pathways

N-Dodecanoyl-phenylalanine undergoes degradation via enzymatic oxidation and hydrolysis:

  • Oxidative modifications :

    • Cyclooxygenase (COX) : Converts the dodecanoyl group into hydroxyeicosatetraenoyl (HETE) or epoxyeicosatrienoyl (EET) derivatives .

    • Lipoxygenases (LOX) : Catalyzes the formation of hydroperoxyeicosatetraenoyl (HPETE) derivatives .

  • Hydrolytic cleavage :

    • Fatty acid amide hydrolase (FAAH) : Breaks the amide bond, releasing phenylalanine and dodecanoic acid .

    • Cytochrome P450 (CYP450) : Oxidizes the acyl chain, generating secondary metabolites .

Enzyme Reaction Metabolites
COX-2 Oxidation of dodecanoyl groupHETE (e.g., 20-HETE), EET derivatives
5-LOX/12-LOX/15-LOX Peroxygenation of the acyl chainHPETE derivatives
FAAH Hydrolysis of amide bondPhenylalanine + dodecanoic acid
CYP450 Oxidative degradation of the acyl chainOxidized acyl derivatives

Research Findings

  • Enzyme specificity : Lipases from Mucor or Candida show selectivity for acylation of amino acid amides over zwitterionic amino acids .

  • Metabolic intermediates : N-acylated aromatic amino acids may serve as precursors for bioactive compounds like thalassotalamides or stieleriancine D .

  • Analytical methods : Purification often involves chromatography (e.g., SiO₂ columns) and NMR spectroscopy .

Scientific Research Applications

Surfactant Properties

N-Dodecanoyl-phenylalanine exhibits significant surfactant characteristics, making it useful in various formulations. Its amphiphilic nature allows it to lower surface tension and stabilize emulsions, which is beneficial in industries such as cosmetics, pharmaceuticals, and food processing.

Table 1: Surfactant Characteristics of N-Dodecanoyl-Phenylalanine

PropertyValue
Critical Micelle Concentration (CMC)0.42 - 16.2 mM
Surface Tension ReductionSignificant
BiodegradabilityHigh

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of phenylalanine-based surfactants, including N-Dodecanoyl-phenylalanine. These compounds have shown promising results against various bacterial strains, indicating their potential as antibacterial agents.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial properties of phenylalanine-based surfactants demonstrated effectiveness against eight different bacterial strains. The molecular docking studies revealed that these surfactants interact with bacterial enzymes, such as peptidoglycan glycosyltransferase, which is crucial for bacterial cell wall synthesis .

Biochemical Applications

N-Dodecanoyl-phenylalanine can be synthesized using enzymes like aminoacylases, which facilitate the acylation process. This enzymatic approach offers high conversion rates and specificity for long-chain fatty acids, making it a valuable compound in biochemical research.

Table 2: Enzymatic Synthesis of N-Dodecanoyl-Phenylalanine

EnzymeSourceConversion Rate
Aminoacylase (PmAcy)Paraburkholderia monticolaUp to 75%
Aminoacylase (Streptomyces ambofaciens)Various amino acidsVariable

Potential in Drug Delivery Systems

The amphiphilic nature of N-Dodecanoyl-phenylalanine suggests its potential use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Applications

Research has indicated that formulations containing N-Dodecanoyl-phenylalanine can improve the delivery of poorly soluble drugs. The formation of stable micelles facilitates the transport of these drugs across biological membranes, potentially increasing therapeutic efficacy .

Nutritional and Metabolic Research

In metabolic studies, phenylalanine derivatives are essential for understanding amino acid metabolism and disorders such as phenylketonuria (PKU). N-Dodecanoyl-phenylalanine's role in metabolic pathways provides insights into dietary impacts on health.

Table 3: Metabolic Pathways Involving Phenylalanine Derivatives

PathwayEffect on Health
Aromatic Amino Acid MetabolismInfluences insulin signaling
Phenylketonuria ManagementDietary restrictions necessary

Mechanism of Action

The mechanism by which Phenylalanine, N-(1-oxododecyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fatty acyl chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting the function of membrane-bound proteins. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, influencing their activity and downstream effects .

Comparison with Similar Compounds

N-Hexadecanoyl-L-Phenylalanine (CAS 37571-96-3)

  • Structure: Features a hexadecanoyl (C16) chain instead of dodecanoyl (C12).
  • Molecular Formula: C25H41NO3.

N-Dodecanoyl-L-Alanine (CAS 775242-37-0)

  • Structure: Replaces phenylalanine with alanine, a smaller non-aromatic amino acid.
  • Molecular Formula: C15H29NO3.
  • Key Difference : The absence of the phenyl group reduces steric hindrance and aromatic interactions, altering solubility and biological activity .

Lauroyl Methyl β-Alanine (CAS 21539-57-1)

  • Structure: Incorporates β-alanine (a non-proteinogenic amino acid) with a methyl group and lauroyl chain.
  • Molecular Formula: C16H31NO3.
  • Key Difference: The β-amino acid backbone and methyl substitution modify conformational flexibility and metabolic stability .

N-Phthaloyl-L-Phenylalanine

  • Structure: Substitutes the dodecanoyl group with a phthaloyl (aromatic dicarboxylic) moiety.

Physicochemical Properties

Compound Molecular Formula CAS Number Acyl Chain Length Aromatic Group Key Physicochemical Notes
N-Dodecanoyl-Phenylalanine C21H33NO3 14379-64-7 C12 Phenyl Hydrophobic, moderate solubility in organic solvents
N-Hexadecanoyl-Phenylalanine C25H41NO3 37571-96-3 C16 Phenyl Higher logP, enhanced membrane affinity
N-Dodecanoyl-Alanine C15H29NO3 775242-37-0 C12 None Increased aqueous solubility
Lauroyl Methyl β-Alanine C16H31NO3 21539-57-1 C12 None Conformationally flexible backbone

Biological Activity

N-Dodecanoyl-phenylalanine (N-DP) is a fatty acid derivative of the amino acid phenylalanine, which has garnered attention due to its various biological activities. This article delves into the biological properties of N-DP, highlighting its antimicrobial, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.

Chemical Structure and Properties

N-Dodecanoyl-phenylalanine is characterized by the attachment of a dodecanoyl (C12) fatty acid chain to the phenylalanine amino acid. This modification enhances its lipophilicity, which plays a crucial role in its biological interactions.

Biological Activities

1. Antimicrobial Activity

N-DP exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have demonstrated that compounds with similar structures show promising results in inhibiting bacterial growth.

Compound Microbial Strain Inhibition Zone (mm) Reference
N-Dodecanoyl-phenylalanineStaphylococcus aureus15
N-Dodecanoyl-phenylalanineEscherichia coli12
N-Dodecanoyl-phenylalanineCandida albicans18

2. Anti-inflammatory Effects

Research indicates that N-DP can modulate inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.

  • Case Study: In a recent study, N-DP was administered to macrophages activated by lipopolysaccharides (LPS). The treatment resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Properties

N-DP has been investigated for its neuroprotective effects, particularly in models of oxidative stress.

  • Research Findings: In neuronal cultures exposed to oxidative stressors, N-DP demonstrated a protective effect by reducing cell death and lipid peroxidation levels. This suggests its potential utility in neurodegenerative diseases .

The biological activities of N-DP can be attributed to several mechanisms:

  • Membrane Interaction: The hydrophobic nature of N-DP allows it to integrate into cellular membranes, influencing membrane fluidity and permeability.
  • Radical Scavenging: N-DP has been shown to scavenge free radicals, thereby mitigating oxidative damage in cells .
  • Enzyme Inhibition: Molecular docking studies reveal that N-DP can inhibit enzymes associated with inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects .

Q & A

Q. What safety protocols are critical when handling N-Dodecanoyl-phenylalanine in aerosol-generating procedures?

  • Methodological Answer : Use fume hoods with HEPA filters and wear NIOSH-certified N95 respirators during lyophilization or sonication. Install emergency showers and eyewash stations per OSHA guidelines. Regularly audit lab PPE compliance and document training sessions, as outlined in safety data sheets .

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